Impact of Methyl Substitution Position on Film Formation
The position of the methyl substituent on the benzotriazole scaffold is the primary determinant of corrosion inhibition efficacy. Substitution on the benzene ring (as in 4Me-BTA and 5Me-BTA, which share the benzene-ring substitution pattern with 3-methylbenzotriazol-4-amine) results in stable protective film formation, whereas substitution on the triazole ring (1Me-BTA or 2Me-BTA) completely prevents film formation [1]. This positional dependence establishes that 3-methylbenzotriazol-4-amine, with its methyl group on the benzotriazole ring system, belongs to the active inhibitor class rather than the inactive triazole-substituted class.
| Evidence Dimension | Film formation capability and protective layer thickness |
|---|---|
| Target Compound Data | Belongs to benzene-ring-substituted class (analogous to 4Me-BTA and 5Me-BTA) capable of forming stable protective films |
| Comparator Or Baseline | 1Me-BTA and 2Me-BTA: film formation prevented; 4Me-BTA: 30 Å film; 5Me-BTA: 70 Å film |
| Quantified Difference | Benzene-ring substitution (4Me/5Me): stable film formation (30-70 Å); Triazole-ring substitution (1Me/2Me): no film formation |
| Conditions | FT-IRAS and polarization resistance measurements on copper surfaces |
Why This Matters
This class-level distinction guides selection: 3-methylbenzotriazol-4-amine is predicted to exhibit corrosion inhibition activity comparable to 4Me-BTA or 5Me-BTA, whereas 1-methylbenzotriazole isomers would be ineffective.
- [1] Törnkvist C, Thierry D, Bergman J, et al. Methyl Substitution in Benzotriazole and Its Influence on Surface Structure and Corrosion Inhibition. Journal of the Electrochemical Society, 1989. View Source
